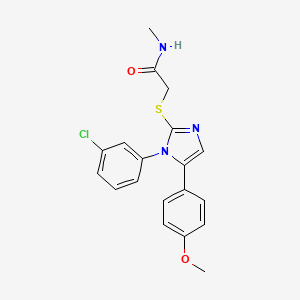

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

2-((1-(3-Chlorophenyl)-5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a sulfur-containing acetamide derivative with a substituted imidazole core. The compound features a 3-chlorophenyl group at position 1 and a 4-methoxyphenyl group at position 5 of the imidazole ring, linked via a thioether bridge to an N-methylacetamide moiety.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-21-18(24)12-26-19-22-11-17(13-6-8-16(25-2)9-7-13)23(19)15-5-3-4-14(20)10-15/h3-11H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUDZKBILDTWPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The compound's IUPAC name is 2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide. It features a complex structure that includes an imidazole ring, a chlorophenyl group, and a methoxyphenyl group. The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazole ring through condensation reactions, followed by the introduction of substituents via electrophilic aromatic substitution and culminating in thiolation reactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may inhibit certain enzymes associated with inflammation, leading to its proposed anti-inflammatory effects. Additionally, the compound has been investigated for its anticancer properties, potentially through mechanisms that induce apoptosis in cancer cells .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that imidazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of caspases, which are critical for programmed cell death .

Study 1: Anti-inflammatory Effects

A study conducted on a series of imidazole derivatives similar to our compound found that they significantly reduced edema in animal models when administered at specific doses. The lead compounds showed IC50 values in the low micromolar range against inflammatory markers such as COX-2 and TNF-alpha .

Study 2: Anticancer Efficacy

In another study focusing on various cancer cell lines (e.g., breast and colon cancer), this compound was shown to inhibit cell proliferation effectively. The compound's efficacy was compared with standard chemotherapeutics, revealing comparable or superior activity in certain contexts .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Low micromolar | Enzyme inhibition, Apoptosis induction |

| Similar Imidazole Derivative | Anti-inflammatory | 5 µM | COX inhibition |

| Standard Chemotherapeutic | Anticancer | Varies by type | DNA damage |

Comparison with Similar Compounds

Structural Features

The target compound shares structural similarities with several imidazole- and acetamide-based derivatives:

Key Observations :

- Electron-donating groups (e.g., 4-MeOPh in the target and ) may enhance solubility compared to electron-withdrawing groups (e.g., 3-NO₂Ph in ) .

- The thioacetamide bridge is conserved across analogs, suggesting its role in modulating bioactivity or stability .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Molecular Weight : The target is expected to have a molecular weight ~420–440 g/mol, intermediate between (491.0) and 14 (427.9) .

- Solubility : The 4-MeOPh group may improve aqueous solubility compared to nitro or naphthyl substituents .

- Stability : Thioether linkages (common in all analogs) are generally stable under physiological conditions .

Analytical Characterization

- X-ray Crystallography : Used in to confirm imine configurations, a method applicable to the target compound for structural validation .

- Spectroscopy : IR and HRMS (as in ) are standard for confirming functional groups (e.g., C=O, C-S) and molecular formulas .

- Chromatography : Likely employed for purity assessment, as seen in for sulfonamide derivatives .

Q & A

Q. Basic

- Melting Point Analysis : Sharp melting points indicate purity (e.g., 160–162°C for analogous compounds) .

- Spectroscopic Techniques :

- IR Spectroscopy : Detects functional groups (e.g., C=O, NH, and S–C bonds) .

- NMR (1H and 13C) : Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm) and carbon backbone .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

How can researchers optimize reaction yields when introducing the thioether linkage?

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .

- Catalyst Screening : Sodium acetate in acetic acid improves imidazole-thiol reactivity, as seen in analogous syntheses .

- Kinetic Monitoring : TLC tracking (e.g., using ethyl acetate/hexane 3:7) identifies optimal reaction termination points to avoid byproducts .

What strategies resolve contradictions in spectral data during structural elucidation?

Q. Advanced

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups.

- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., SHELX refinement for analogous imidazole derivatives) .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .

How to assess the compound’s potential biological activity through in silico methods?

Q. Advanced

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-1/2 inhibition, as in ). Analyze binding poses and affinity scores (e.g., ΔG < −7 kcal/mol suggests strong interaction) .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic effects (e.g., 4-methoxy’s electron-donating nature) with activity trends .

What are the challenges in synthesizing analogues with modified aryl groups, and how are they addressed?

Q. Advanced

- Steric Hindrance : Bulky substituents (e.g., 3-chlorophenyl) may reduce reaction rates. Microwave-assisted synthesis (120°C, 30 min) enhances efficiency for hindered analogues .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) require stronger bases (e.g., NaH) for thioether formation .

How to handle the compound’s stability and storage given its reactivity?

Q. Advanced

- Storage Conditions : Store in amber vials under argon at −20°C to prevent oxidation of the thioether group .

- Stability Assays : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., sulfoxide formation) .

How can researchers analyze contradictory biological activity data across structurally similar derivatives?

Q. Advanced

- Meta-Analysis : Compare IC50 values from multiple studies (e.g., COX inhibition in vs. antimicrobial assays in ).

- Solubility Correction : Normalize activity data to account for solubility differences (e.g., logP > 3 may reduce aqueous bioavailability) .

What computational tools are recommended for studying the compound’s electronic properties?

Q. Advanced

- Gaussian 16 : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to assess membrane permeability .

How to address discrepancies in melting points reported for polymorphic forms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.